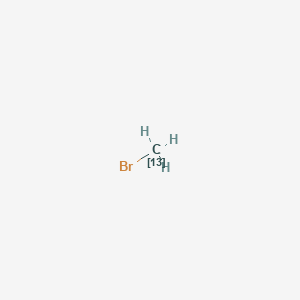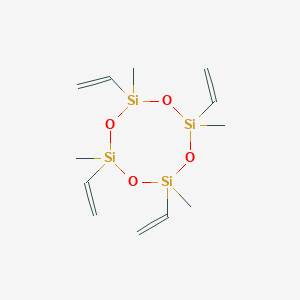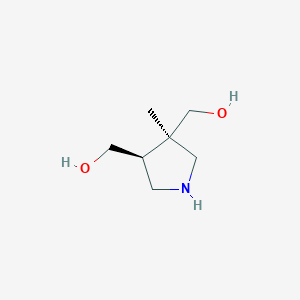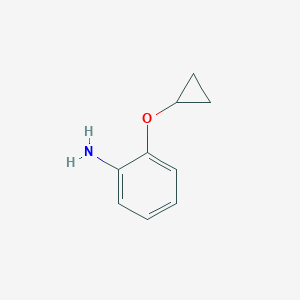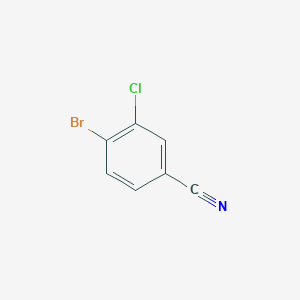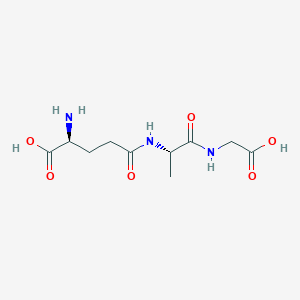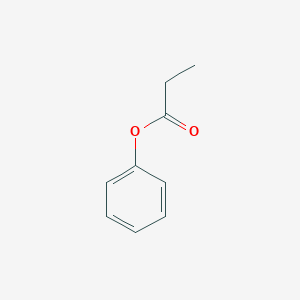![molecular formula C9H11NO5 B036127 Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1212263-59-6](/img/structure/B36127.png)
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as EAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EAOC is a bicyclic compound that contains a seven-membered ring and an amino acid ester, making it a unique and versatile molecule.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to increase the release of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability, and to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and to reduce pain in models of neuropathic pain. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has also been shown to protect neurons from oxidative stress and to promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate in lab experiments is its unique and versatile structure, which allows for the development of a wide range of derivatives with different pharmacological properties. However, the synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a complex and challenging process that requires specialized equipment and expertise in organic chemistry. Additionally, the pharmacokinetic properties of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate are not well understood, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential as a treatment for neurodegenerative disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate and its derivatives could enable the production of larger quantities for use in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves several steps, including the condensation of ethyl acetoacetate and phenylglycine, followed by cyclization and reduction to yield the final product. The synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to exhibit anticonvulsant, analgesic, and neuroprotective properties, making it a promising candidate for the development of drugs for the treatment of epilepsy, chronic pain, and neurodegenerative disorders.
Propriétés
Numéro CAS |
1212263-59-6 |
|---|---|
Nom du produit |
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10/h5-8H,2-4,10H2,1H3 |
Clé InChI |
TZHZZNUBQDLQHZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C2CCC(C1N)O2 |
SMILES canonique |
CCOC(=O)C1C2CCC(C1N)O2 |
Synonymes |
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




